9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE
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Overview
Description
9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom at the 9th position and two tert-butyl groups at the 2nd and 6th positions. The unique substitution pattern of this compound imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE typically involves the bromination of anthracene followed by the introduction of tert-butyl groups. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form anthraquinone derivatives or reduction to form dihydroanthracene derivatives.
Coupling Reactions: It can participate in Suzuki or Sonogashira coupling reactions to form more complex aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution: Formation of various substituted anthracene derivatives.
Oxidation: Formation of anthraquinone derivatives.
Coupling: Formation of biaryl or polyaryl compounds.
Scientific Research Applications
9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Employed in the study of molecular interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE involves its interaction with various molecular targets. The bromine atom and tert-butyl groups influence the compound’s reactivity and binding affinity. In biological systems, it may interact with proteins and nucleic acids, affecting their function and stability. In electronic applications, its photophysical properties are exploited to enhance the performance of devices .
Comparison with Similar Compounds
Similar Compounds
9-Bromoanthracene: Lacks the tert-butyl groups, resulting in different reactivity and applications.
2,6-Di-tert-butylanthracene: Lacks the bromine atom, affecting its chemical behavior and uses.
Anthracene, 9,10-dibromo-2,6-bis(1,1-dimethylethyl)-:
Uniqueness
9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and tert-butyl groups allows for versatile reactivity and a wide range of applications in various fields .
Properties
CAS No. |
62337-63-7 |
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Molecular Formula |
C22H25Br |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
9-bromo-2,6-ditert-butylanthracene |
InChI |
InChI=1S/C22H25Br/c1-21(2,3)16-9-10-18-15(12-16)11-14-7-8-17(22(4,5)6)13-19(14)20(18)23/h7-13H,1-6H3 |
InChI Key |
IRFLSURAOCXUAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C3C=C(C=CC3=C2)C(C)(C)C)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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